(3-Benzyl-1,3-oxazinan-5-yl)methanol
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Overview
Description
(3-Benzyl-1,3-oxazinan-5-yl)methanol is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a member of the oxazinan family, which are six-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1,3-oxazinan-5-yl)methanol typically involves the reaction of benzylamine with glycidol under acidic conditions to form the oxazinan ring. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-1,3-oxazinan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine, benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(3-Benzyl-1,3-oxazinan-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (3-Benzyl-1,3-oxazinan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3-Benzyl-1,2-oxazol-5-yl)methanol: Similar structure but with a different ring system.
1,3-Oxazinan-2-one derivatives: Compounds with a similar oxazinan ring but different functional groups
Uniqueness
(3-Benzyl-1,3-oxazinan-5-yl)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3-benzyl-1,3-oxazinan-5-yl)methanol |
InChI |
InChI=1S/C12H17NO2/c14-8-12-7-13(10-15-9-12)6-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
InChI Key |
ZUMFZLIJDXAJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCN1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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